Cas no 22835-64-9 (Benzeneethanol, b-(phenylmethylene)-, (bE)-)

Benzeneethanol, b-(phenylmethylene)-, (bE)- structure
22835-64-9 structure
Product Name:Benzeneethanol, b-(phenylmethylene)-, (bE)-
CAS No:22835-64-9
MF:C15H14O
MW:210.271064281464
CID:274002
PubChem ID:6038131
Update Time:2025-04-19

Benzeneethanol, b-(phenylmethylene)-, (bE)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, b-(phenylmethylene)-, (bE)-
    • (E)-2,3-diphenylprop-2-en-1-ol
    • (E)-2,3-diphenyl-2-propen-1-ol
    • (E)-2,3-diphenyl-2-propenol
    • 2-(N-Phenyl-carbamoyloxy)-isobuttersaeure-aethylester
    • 2,3t-diphenyl-allyl alcohol
    • 2-phenylcinnamyl alcohol
    • AC1L6H3I
    • AC1Q642H
    • AG-J-40821
    • AR-1I8499
    • CTK5C9444
    • ethyl 2-methyl-2-[(phenylcarbamoyl)oxy]propanoate
    • NSC58522
    • (Z)-2,3-diphenyl-prop-2-en-1-ol
    • SCHEMBL3577068
    • NSC-167252
    • 1504-52-5
    • (Z) -2,3-diphenyl-prop-2-en-1-ol
    • OGDCGPJYEBFECC-RVDMUPIBSA-N
    • 22835-64-9
    • NSC167252
    • Inchi: 1S/C15H14O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11,16H,12H2/b15-11+
    • InChI Key: OGDCGPJYEBFECC-RVDMUPIBSA-N
    • SMILES: OC/C(=C\C1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 210.10452
  • Monoisotopic Mass: 210.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 20.2
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.106
  • Boiling Point: 351.9°Cat760mmHg
  • Flash Point: 150.8°C
  • PSA: 20.23
  • LogP: 3.21950
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